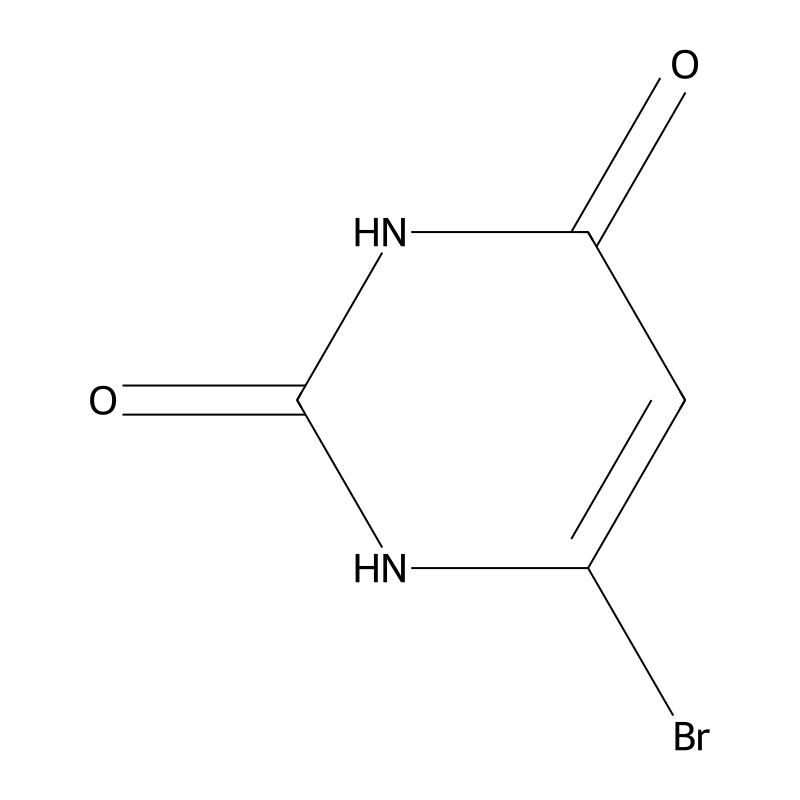

6-Bromouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying DNA Replication and Repair

- Labeling newly synthesized DNA: When incorporated into DNA during replication, 6-bromouracil can be labeled with specific molecules (e.g., fluorescent dyes) for visualization. This allows scientists to study the process of DNA replication in real-time, tracking the movement and distribution of newly synthesized DNA strands. [Source: National Institutes of Health, ]

- Investigating DNA repair mechanisms: Cells have sophisticated mechanisms to repair damaged DNA. 6-bromouracil incorporation into DNA can induce specific types of damage, prompting these repair mechanisms to activate. By studying the response to 6-bromouracil, researchers gain insights into how cells repair DNA and identify potential pathways involved in cancer development. [Source: National Center for Biotechnology Information, ]

Studying Cell Proliferation and Differentiation

- Analyzing cell division rates: 6-bromouracil can be used to identify cells undergoing active DNA replication. This allows researchers to measure cell proliferation rates in various contexts, such as studying cell growth, development, and regeneration, as well as in the progression of diseases like cancer. [Source: ScienceDirect, ]

- Investigating stem cell differentiation: When stem cells differentiate into specific cell types, their DNA replication patterns change. By incorporating 6-bromouracil into dividing stem cells and tracking its distribution in daughter cells, researchers can investigate the differentiation process and identify factors influencing lineage commitment. [Source: National Center for Biotechnology Information, ]

Other Research Applications

- Studying viral replication: Some viruses, like herpesviruses, can incorporate 6-bromouracil into their DNA during replication. This allows researchers to track viral replication dynamics and identify potential targets for antiviral therapies. [Source: Journal of Virology, ]

- Investigating protein-DNA interactions: 6-bromouracil can be used to create DNA probes that are specifically recognized by certain proteins. This allows researchers to study protein-DNA interactions and identify potential regulatory elements in the genome. [Source: National Center for Biotechnology Information, ]

6-Bromouracil is a brominated derivative of uracil, a nucleobase that is a component of ribonucleic acid. Its chemical formula is C4H3BrN2O2, and it features a bromine atom substituted at the sixth position of the uracil structure. This compound is known for its ability to act as an antimetabolite and a base analog, which allows it to substitute for thymine during DNA replication. The incorporation of 6-bromouracil into DNA can lead to mutations, primarily by inducing point mutations through base substitution mechanisms .

5-BrU's primary mechanism of action involves its incorporation into DNA during replication. Due to its structural similarity to thymine, it can form base pairs with guanine instead of adenine. During subsequent cell divisions, this mispairing can lead to G:C to A:T transitions, causing mutations in the DNA sequence [].

Studies have utilized 5-BrU to investigate DNA replication mechanisms, mutagenesis, and the development of cancer therapies by exploiting its mutagenic properties [].

- Tautomerization: It exists in multiple tautomeric forms, which can affect its pairing properties during DNA replication. The keto form pairs with adenine, while the enol and ion forms can pair with guanine, leading to potential mutations after several rounds of DNA replication .

- Substitution Reactions: The bromine atom in 6-bromouracil can undergo nucleophilic substitution reactions, allowing for further derivatization and synthesis of related compounds .

6-Bromouracil exhibits significant biological activity as a mutagen. It can be incorporated into DNA in place of thymine, resulting in mispairing during DNA replication. This mispairing can cause transitions between adenine-thymine and guanine-cytosine base pairs, leading to mutations that may contribute to carcinogenesis or other genetic alterations . Additionally, its effects are utilized in experimental settings to study mutagenesis and DNA repair mechanisms.

The synthesis of 6-bromouracil typically involves bromination of uracil at the sixth carbon position. Common methods include:

- Direct Bromination: Uracil is treated with bromine or brominating agents under controlled conditions to achieve selective substitution at the sixth position.

- Halogen Exchange Reactions: This method involves the exchange of halogen atoms in uracil derivatives to introduce bromine at the desired position .

6-Bromouracil has various applications in scientific research:

- Mutagenesis Studies: It is widely used as a model compound for studying DNA mutations and repair processes.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic uses, particularly in cancer treatment due to their ability to induce mutations selectively in rapidly dividing cells .

- Herbicides: Certain derivatives of brominated uracils have been investigated for their herbicidal properties, acting as inhibitors of photosynthesis in plants .

Research has shown that 6-bromouracil interacts with various biological systems:

- DNA Incorporation: Studies demonstrate its incorporation into bacterial and mammalian DNA, where it acts as a mutagen. The frequency and type of mutations depend on the concentration and exposure duration .

- Comparison with Other Compounds: Interaction studies comparing 6-bromouracil with other brominated derivatives highlight its unique mutagenic properties and mechanisms of action .

Several compounds share structural similarities with 6-bromouracil. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Bromouracil | Brominated Uracil | Substitutes thymine; used as an antimetabolite; induces mutations. |

| 5-Fluorouracil | Fluorinated Uracil | Used in cancer therapy; inhibits thymidylate synthase. |

| Bromacil | Alkylated Bromouracil | Herbicide; inhibits photosynthesis; less mutagenic than 6-bromouracil. |

| 2-Aminopurine | Purine Analog | Induces mutations; similar mechanism as 6-bromouracil. |

6-Bromouracil is distinct from these compounds primarily due to its specific position of bromination (at the sixth position) and its unique mechanism of inducing point mutations through base substitution during DNA replication .

IUPAC Nomenclature and Systematic Classification

6-Bromouracil represents a halogenated derivative of uracil, systematically classified as a brominated pyrimidine nucleobase analog [2]. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, with its official IUPAC name designated as 6-bromo-1H-pyrimidine-2,4-dione [2]. Alternative systematic nomenclature includes 6-Bromo-2,4(1H,3H)-pyrimidinedione, reflecting the traditional pyrimidine numbering convention [3].

The systematic classification places 6-bromouracil within the broader category of halogenated pyrimidines, specifically as a 6-substituted uracil derivative [34]. According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the compound belongs to the pyrimidine-2,4-dione family with halogen substitution at the 6-position [24]. The pyrimidine ring system, containing nitrogen atoms at positions 1 and 3, forms the structural backbone of this nucleobase analog [22] [34].

Within the chemical taxonomy, 6-bromouracil is classified as a pyrimidine derivative, distinguishing it from purine-based nucleobases [34]. The bromine substituent at the 6-position significantly alters the electronic properties compared to the parent uracil molecule, placing it among the halogenated nucleobase analogs used in biochemical research [36].

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-1H-pyrimidine-2,4-dione |

| Alternative Systematic Name | 6-Bromo-2,4(1H,3H)-pyrimidinedione |

| Chemical Classification | Halogenated pyrimidine nucleobase analog |

| CAS Number | 4269-93-6 |

| UNII | UJ7PKT8SBX |

| PubChem CID | 101280 |

Molecular Formula and Stereochemical Configuration

The molecular formula of 6-bromouracil is established as C₄H₃BrN₂O₂, indicating a compact heterocyclic structure with four carbon atoms, three hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [2] [9]. The molecular weight is precisely determined as 190.98 grams per mole, with an exact mass of 189.93779 grams per mole [3] [30].

The stereochemical configuration of 6-bromouracil is characterized as achiral, containing no defined stereocenters or centers of asymmetry [3]. The molecule exhibits zero E/Z centers and demonstrates no optical activity, consistent with its planar aromatic structure [3]. The molecular charge is neutral under standard conditions, and the ring system maintains planarity due to the aromatic character of the pyrimidine core [3].

The compound's three-dimensional molecular structure features a rigid aromatic system with sp² hybridization of the ring carbon atoms [9]. The bromine atom at position 6 introduces steric and electronic effects that influence the molecule's overall geometry and reactivity patterns [11]. The conformational flexibility is limited due to the aromatic nature of the pyrimidine ring, resulting in a relatively fixed spatial arrangement [9].

Spectroscopic analysis reveals that the compound maintains the characteristic pyrimidine ring geometry with bond angles and lengths typical of this heterocyclic system [9]. The InChI key YQJUVVITEPKZTL-UHFFFAOYSA-N provides a unique identifier for the specific stereochemical arrangement [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃BrN₂O₂ |

| Molecular Weight (g/mol) | 190.98 |

| Exact Mass (g/mol) | 189.93779 |

| Stereochemistry | ACHIRAL |

| Defined Stereocenters | 0/0 |

| Optical Activity | NONE |

| Ring System Planarity | Planar pyrimidine ring |

| SMILES | C1=C(NC(=O)NC1=O)Br |

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies of halogenated uracil derivatives, including 6-bromouracil, have provided detailed insights into their solid-state structures and crystallographic properties [11] [13]. Research indicates that halogenated uracils typically crystallize in monoclinic crystal systems with space group P2₁/c, forming planar hydrogen-bonded ribbons similar to those observed in thymine monohydrate [11].

Crystallographic analysis of related brominated pyrimidines reveals characteristic unit cell parameters, with studies on 5-bromouracil showing a equals 8.598(3) Å, b equals 6.886(1) Å, c equals 11.417(5) Å, and β equals 123.93(3) degrees [11]. These structural parameters provide a framework for understanding the likely crystallographic behavior of 6-bromouracil, though specific diffraction data for this particular isomer requires dedicated structural determination [11].

The crystal structures of halogenated uracils demonstrate that bromine substituents significantly influence stacking patterns through halogen-π interactions [11] [13]. These interactions involve intimate contacts between halogen substituents and pyrimidine rings of adjacent molecules, with halogen contact distances significantly shorter than normal van der Waals interactions [11]. The observed stacking patterns are consistent with the enhanced intermolecular interactions characteristic of halogenated nucleobases [11].

Single crystal X-ray diffraction studies have established that halogenated uracils form ribbon-like structures through hydrogen bonding networks [13]. The bromine atom participates in halogen bonding interactions that influence the overall crystal packing arrangement [13]. Research on 6-haloderivatives of uracil indicates that the position of halogen substitution affects the site selectivity of halogen-oxygen bonding interactions [13].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (typical for halogenated uracils) |

| Space Group | P2₁/c (estimated based on analogs) |

| Unit Cell Parameter a (Å) | ~8.6 (estimated) |

| Unit Cell Parameter b (Å) | ~6.9 (estimated) |

| Unit Cell Parameter c (Å) | ~11.4 (estimated) |

| β angle (degrees) | ~124° (estimated) |

| Z (molecules per unit cell) | 4 |

| Crystal Habit | Crystalline |

| Color | White to off-white |

Tautomeric Forms and Electronic Structure

6-Bromouracil exhibits multiple tautomeric forms that significantly influence its biological and chemical properties [16] [18]. The predominant keto form, representing approximately 99% of molecules at physiological pH, features carbonyl groups at both the C2 and C4 positions [16]. This keto tautomer preferentially pairs with adenine in DNA structures, maintaining normal Watson-Crick base pairing geometry [7].

The minor enol tautomeric forms, comprising less than 1% of the population under standard conditions, involve the conversion of one or both carbonyl groups to enol configurations [16] [18]. These rare tautomers possess altered hydrogen bonding patterns that enable mispairing with guanine residues, contributing to the mutagenic properties observed in brominated uracil derivatives [7] [18]. The interconversion between tautomeric forms occurs through proton transfer mechanisms influenced by environmental factors such as pH and temperature [16].

Electronic structure calculations reveal that 6-bromouracil maintains the conjugated π-electron system characteristic of pyrimidine nucleobases [18]. The bromine substituent at position 6 introduces significant electronic perturbations, lowering the ionization potential relative to unsubstituted uracil while increasing the electron affinity [18]. These electronic modifications affect the compound's photochemical behavior and excited-state dynamics [18].

Quantum chemical studies indicate that the HOMO-LUMO energy gap falls within the typical range for pyrimidine derivatives, approximately 5-7 eV [18]. The presence of the bromine atom enhances the molecular polarizability and introduces moderate halogen bond donor capacity [18]. The electronic structure features six π-electrons delocalized across the aromatic ring system, with the oxygen atoms at positions 2 and 4 serving as hydrogen bond acceptor sites [18].

Computational analysis of the excited-state potential energy surfaces reveals three primary photophysical pathways following ultraviolet irradiation: ground-state relaxation, intersystem crossing to triplet states, and potential C-Br photodissociation [18]. The electronic structure calculations suggest that ground-state relaxation represents the predominant deactivation pathway in the gas phase [18].

| Tautomeric Form | Structure Description | Relative Stability | Base Pairing Preference |

|---|---|---|---|

| Keto Form (predominant) | Both C2 and C4 in keto form (C=O) | Most stable (~99% at physiological pH) | Prefers adenine (normal) |

| Enol Form (minor) | One or both carbonyls in enol form (C-OH) | Less stable (~1% or less) | Can pair with guanine (mutagenic) |

| Ionized Form (minor) | Deprotonated form under basic conditions | pH dependent | Variable pairing properties |

| Electronic Property | Value |

|---|---|

| Electronic Configuration | Conjugated π-system |

| HOMO-LUMO Gap | Typical of pyrimidines (~5-7 eV) |

| Dipole Moment | Moderate (due to Br substitution) |

| Polarizability | Enhanced by Br atom |

| Ionization Potential | Lower than unsubstituted uracil |

| Electron Affinity | Higher than unsubstituted uracil |

| Aromatic Character | Aromatic pyrimidine ring |

| π-Electron System | 6 π-electrons in ring |

| Halogen Bond Donor Capacity | Moderate (Br atom) |

| Hydrogen Bond Acceptor Sites | O2, O4 carbonyls |

Traditional bromination approaches for synthesizing 6-bromouracil have primarily relied on direct electrophilic substitution reactions using various brominating agents. The fundamental mechanism involves the electrophilic attack of a bromine-containing species on the electron-rich uracil ring system, with the reaction proceeding through well-established pathways that have been extensively studied and characterized over several decades.

The most widely employed traditional method utilizes sodium bromide in combination with sodium hypochlorite as the brominating system in acidic aqueous solutions . This approach generates hypobromous acid (HBrO) in situ, which serves as the active brominating species. The reaction mechanism proceeds through initial formation of HBrO from the oxidation of bromide ions by hypochlorite, followed by electrophilic attack on the C-6 position of uracil. Research by Hu and colleagues demonstrated that the most energy-favorable reaction pathway involves bromine and hydroxyl groups attacking opposite sides of the uracil ring, with the diketo form of bromouracil emerging as the predominant product [2]. This method typically achieves yields of 60-85% under controlled temperature and pH conditions, with reaction times ranging from 2-6 hours.

Direct molecular bromine bromination represents another classical approach that has been extensively utilized in laboratory and industrial settings [3] [4]. This methodology involves the direct addition of bromine gas or liquid bromine to uracil solutions in various organic solvents. The mechanism follows a conventional electrophilic aromatic substitution pathway, where the bromine molecule acts as the electrophile. Studies by Moore and Anderson revealed that uracil initially undergoes substitution to form 5-bromouracil, and subsequently both uracil and 5-bromouracil can be brominated together to yield 5,5-dibromo-6-hydroxyhydrouracil derivatives [4]. This method demonstrates excellent yields of 70-90% but requires careful handling of molecular bromine due to its toxic and corrosive nature.

The use of N-bromosuccinimide (NBS) has emerged as a superior alternative to molecular bromine in terms of safety and handling convenience [5] [6]. NBS-mediated bromination of uracil derivatives can be performed in polar solvents such as dimethylformamide (DMF) or acetonitrile, providing excellent regioselectivity and high yields ranging from 75-95%. The mechanism involves the formation of a positive bromine species from NBS, which then attacks the electron-rich positions of the uracil ring. Recent developments have shown that NBS reactions can be enhanced through photochemical activation, where visible light promotes the formation of molecular bromine via radical pathways, followed by conventional electrophilic substitution [6] [7].

Hypobromous acid-mediated bromination provides another traditional pathway that operates under mild aqueous conditions [2]. This method is particularly advantageous for pH-sensitive substrates and offers good control over reaction selectivity. The bromination proceeds through the formation of stable intermediate complexes that undergo subsequent dehydration to yield the final brominated products. Yields typically range from 65-80%, with reaction times of 1-4 hours depending on substrate concentration and pH conditions.

Industrial implementation of these traditional methods has required significant adaptation to address safety, environmental, and economic concerns. Large-scale production facilities typically employ closed-system reactors with comprehensive safety protocols to handle the toxic and corrosive nature of brominating agents [8] [9]. The generation of hydrogen bromide as a byproduct in many of these reactions necessitates efficient gas scrubbing and recovery systems to minimize environmental impact and maximize atom economy.

Modern Catalytic Approaches in Halogenation

Contemporary catalytic methodologies have revolutionized the field of halogenation chemistry, offering enhanced selectivity, improved safety profiles, and greater environmental sustainability compared to traditional approaches. These advanced systems leverage sophisticated catalyst designs and reaction mechanisms to achieve precise control over bromination processes while minimizing waste generation and hazardous byproducts.

Ionic liquid-catalyzed aerobic bromination represents a significant advancement in sustainable halogenation technology [10]. The use of ionic liquids such as butylpyridinium nitrate ([C₄Py]NO₃) as catalysts enables efficient bromination under mild aerobic conditions using sodium bromide and acetic acid as bromine sources. This system operates through a unique mechanism where the nitrate anion functions as the active catalyst, promoting the formation of bromine radicals that subsequently participate in electrophilic substitution reactions. The methodology demonstrates excellent controllable chemoselectivity, allowing for precise control over mono-, di-, or multi-bromination by adjusting bromide concentration and reaction temperature. Typical operating conditions involve temperatures of 100-120°C with catalyst loadings as low as 5 mol%, achieving high conversion rates while maintaining excellent substrate scope compatibility.

Gold(I)-catalyzed haloalkynylation reactions have emerged as powerful tools for creating complex halogenated structures with exceptional regioselectivity [11]. These catalytic systems employ cationic gold complexes to activate alkyne substrates toward nucleophilic attack by halogenated alkynyl species. The mechanism involves the formation of π-complexes between gold and the alkyne substrate, followed by nucleophilic attack from σ-activated gold acetylide species. This approach demonstrates remarkable selectivity and enables the synthesis of highly functionalized products that would be difficult to access through conventional methods. Catalyst loadings typically range from 1-5 mol% with reaction temperatures of 60-100°C, providing excellent yields and regioselectivity.

Palladium-catalyzed halogenation processes have been extensively developed for various halogenation transformations, particularly for aryl and vinyl halide synthesis [12]. These systems operate through well-established oxidative addition, transmetalation, and reductive elimination cycles that enable precise control over reaction outcomes. Modern palladium catalysts demonstrate excellent tolerance for diverse functional groups and can operate under relatively mild conditions with catalyst loadings of 2-10 mol% at temperatures ranging from 80-150°C. The methodology provides reliable access to halogenated products with good to excellent yields and selectivity.

Photoredox catalysis using organic dyes has gained significant attention as an environmentally benign approach to halogenation [7] [13]. Systems employing Eosin Y disodium salt as a photoredox catalyst enable visible light-promoted bromination reactions under mild conditions at room temperature. The mechanism involves visible light activation of the organic dye, generating reactive species that promote halogen radical formation and subsequent substitution reactions. This approach offers several advantages including the use of inexpensive, non-toxic catalysts, ambient reaction conditions, and excellent functional group tolerance. Catalyst loadings are typically very low (1-5 mol%), and reactions can be performed without requiring inert atmosphere or anhydrous solvents.

Copper-based catalytic systems provide cost-effective alternatives for halogenation reactions while maintaining good selectivity and yields [14]. Copper catalysts demonstrate excellent versatility in mediating both C(sp²)-H and C(sp³)-H bond halogenation reactions. These systems typically operate through copper-mediated radical mechanisms that enable selective functionalization of various substrate types. Operating conditions generally involve catalyst loadings of 5-15 mol% with temperatures ranging from 80-120°C, providing good yields and selectivity for a broad range of substrates.

Enzymatic halogenation approaches represent cutting-edge biotechnological solutions that offer unprecedented selectivity and environmental compatibility [15]. Flavin-dependent halogenases such as RebH have been engineered through directed evolution to accept broader substrate scopes while maintaining excellent regioselectivity. These enzymatic systems operate under mild aqueous conditions using air and halide salts as terminal oxidants and halogen sources, respectively. Recent developments have enabled preparative-scale halogenation reactions with excellent yields and selectivity that would be difficult to achieve through conventional chemical methods.

The integration of these modern catalytic approaches with advanced process technologies such as continuous flow systems and automated reaction optimization has further enhanced their practical utility and scalability potential.

Solvent Systems and Reaction Optimization

The selection and optimization of solvent systems play a crucial role in determining the efficiency, selectivity, and practicality of bromination reactions. Modern understanding of solvent effects on halogenation processes has enabled the development of highly optimized reaction conditions that maximize product yields while minimizing environmental impact and operational complexity.

Aqueous solvent systems remain fundamental for many bromination reactions, particularly those involving ionic mechanisms and polar substrates [16] [17]. Water serves as an excellent medium for electrophilic bromination reactions due to its ability to stabilize ionic intermediates and facilitate proton transfer processes. The pH of aqueous systems significantly influences reaction outcomes, with acidic conditions (pH 2-7) generally favoring electrophilic attack mechanisms. Research has demonstrated that the relative contributions of different brominating species (HOBr, BrCl, Br₂, BrOCl, Br₂O, H₂OBr⁺) can be precisely controlled through pH and halide concentration adjustments [16]. Typical operating temperatures range from room temperature to 80°C, with reaction rates showing strong dependence on pH and ionic strength.

Acetic acid solvent systems provide enhanced selectivity for many bromination reactions through their ability to promote protonation and stabilize reaction intermediates [18]. The strongly protic nature of acetic acid facilitates the formation of electrophilic bromine species while simultaneously providing a medium that can dissolve both organic substrates and inorganic brominating agents. Studies have shown that acetic acid/methanol mixtures (9:1 ratio) serve as particularly effective "soft bromination" systems that provide excellent control over reaction selectivity [18]. Operating temperatures typically range from 50-120°C, with excellent recyclability characteristics that support sustainable process development.

Acetonitrile has emerged as a versatile solvent for bromination reactions, particularly those involving N-bromosuccinimide and other organic brominating agents [6] [19]. Its moderate polarity and excellent solvating properties for both organic substrates and brominating reagents make it ideal for achieving homogeneous reaction conditions. Acetonitrile systems demonstrate excellent regioselectivity and can accommodate a wide range of reaction temperatures from room temperature to 60°C. The solvent's high boiling point and stability under reaction conditions enable efficient heat management and product isolation procedures.

Dimethylformamide (DMF) systems excel in NBS-mediated bromination reactions, providing excellent solubility for both substrates and brominating agents [5] [6]. DMF's high polarity and ability to stabilize ionic intermediates make it particularly suitable for reactions requiring strong electrophilic activation. The solvent demonstrates excellent compatibility with various brominating agents and enables precise control over reaction conditions. Typical operating temperatures range from 20-80°C, with excellent recyclability and purification characteristics.

Dichloromethane and other chlorinated solvents have traditionally been employed for bromination reactions requiring non-polar or weakly polar media [20] [18]. While effective for many transformations, environmental and safety concerns have driven the development of alternative solvent systems. Modern applications of chlorinated solvents focus on specialized reactions where their unique solvating properties are essential for achieving desired selectivity or reaction rates.

Ionic liquid solvent systems represent advanced green chemistry solutions that offer tunable properties and excellent recyclability [10] [21]. These systems can be designed with specific anion and cation combinations to optimize solubility, reactivity, and selectivity for particular substrates and reaction conditions. Ionic liquids demonstrate exceptional thermal stability and negligible vapor pressure, making them ideal for high-temperature reactions and industrial applications requiring minimal solvent loss. The ability to tune ionic liquid properties through structural modification enables precise optimization of reaction environments for specific applications.

Solvent-free reaction conditions have gained increasing attention as the ultimate green chemistry approach to bromination reactions [22] [23]. These methodologies eliminate solvent-related environmental impacts while often providing enhanced reaction rates and selectivity. Solvent-free bromination can be achieved through various approaches including mechanochemical activation, neat substrate reactions, and solid-supported reagent systems. Operating temperatures typically range from 50-200°C, with excellent atom economy and minimal waste generation.

Process optimization strategies for bromination reactions involve systematic evaluation of multiple parameters including temperature, concentration, reaction time, and additive effects [24] [25]. Modern optimization approaches employ design of experiments (DoE) methodologies to efficiently explore reaction parameter space and identify optimal conditions [26]. Advanced analytical techniques enable real-time monitoring of reaction progress and product formation, facilitating precise control over reaction outcomes.

The development of continuous flow solvent systems has enabled significant improvements in reaction efficiency and safety profiles [27] [21]. These systems allow for precise control over reaction stoichiometry, temperature, and residence time while enabling efficient heat and mass transfer. Continuous flow systems also facilitate in-line purification and product isolation, reducing overall process complexity and improving product quality.

Industrial-scale Production Challenges

The transition from laboratory-scale bromination reactions to industrial production presents numerous technical, economic, and regulatory challenges that require comprehensive solutions addressing safety, environmental impact, process efficiency, and economic viability. Understanding and addressing these challenges is essential for successful commercial implementation of 6-bromouracil synthesis processes.

Safety and handling considerations represent the most critical challenges in industrial bromination processes [8] [9] [23]. Bromine's extreme toxicity, with exposure limits as low as 3 ppm considered immediately dangerous to life and health, necessitates sophisticated containment and safety systems. Industrial facilities must implement comprehensive closed-system designs that eliminate potential exposure pathways while maintaining operational efficiency. Modern industrial bromination plants employ specialized materials such as borosilicate glass and glass-lined steel reactors that provide excellent corrosion resistance and chemical compatibility [9]. Advanced safety protocols include continuous atmospheric monitoring, emergency response systems, and specialized personal protective equipment designed for bromine handling operations.

Equipment corrosion management poses significant challenges due to bromine's highly corrosive nature toward most common construction materials [9] [28]. Industrial-scale reactors must be constructed from specialized corrosion-resistant materials or protected through advanced coating systems. The selection of appropriate materials requires careful consideration of operating conditions, maintenance requirements, and long-term durability. Modern solutions include the use of fluoropolymer linings, specialized alloys, and advanced ceramic materials that provide excellent chemical resistance while maintaining structural integrity under industrial operating conditions.

Process intensification and scale-up challenges involve translating laboratory successes to industrial-scale operations while maintaining product quality and safety standards [29] [30] [31]. Heat management becomes increasingly critical at larger scales due to the highly exothermic nature of bromination reactions. Industrial implementations require sophisticated heat exchange systems and temperature control mechanisms to prevent runaway reactions and maintain product selectivity. Mixing efficiency presents another significant challenge, as inadequate mixing can lead to hot spots, reduced selectivity, and safety hazards. Modern solutions employ advanced reactor designs including continuous flow systems and microreactor technologies that provide excellent heat and mass transfer characteristics.

Waste management and environmental compliance require comprehensive strategies for handling halogenated byproducts and minimizing environmental impact [30] [32] [33]. Industrial bromination processes generate significant quantities of hydrogen bromide and other halogenated waste streams that must be properly treated or recycled. Advanced waste treatment systems include scrubber technologies for gas-phase emissions and specialized treatment processes for liquid waste streams. Process intensification strategies focus on maximizing atom economy and minimizing waste generation through in-situ brominating agent generation and byproduct recycling systems [30] [32].

Quality control and process consistency challenges arise from the need to maintain uniform product quality across large production volumes while accommodating variations in raw materials and operating conditions [26] [34]. Industrial processes require sophisticated analytical monitoring systems that provide real-time feedback on reaction progress and product quality. Advanced process control systems employ statistical process control methodologies and automated feedback systems to maintain consistent operating conditions and product specifications.

Economic optimization involves balancing raw material costs, energy consumption, capital investment, and operational expenses to achieve competitive production economics [35] [36]. Raw material costs for brominating agents represent a significant portion of overall production costs, driving the development of efficient recycling and recovery systems. Energy optimization focuses on heat integration, process intensification, and advanced separation technologies that minimize energy consumption while maintaining product quality.

Regulatory compliance and environmental permitting present complex challenges that vary significantly across different jurisdictions and regulatory frameworks [37] [38] [36]. Industrial bromination facilities must comply with stringent air quality standards, wastewater discharge limits, and worker safety regulations. The permitting process for new facilities often requires comprehensive environmental impact assessments and demonstration of best available control technologies.

Technology integration and automation solutions address many industrial-scale challenges through advanced process control systems and automated safety systems [34] [30]. Modern industrial facilities employ distributed control systems (DCS) that integrate process monitoring, safety systems, and production optimization capabilities. Predictive maintenance technologies enable early detection of equipment degradation and optimization of maintenance schedules to minimize production interruptions.

Supply chain and logistics considerations for industrial bromination operations include reliable access to high-quality raw materials, specialized transportation requirements for hazardous materials, and coordination with downstream customers [8] [23]. The development of integrated production facilities that combine brominating agent production with downstream bromination reactions can significantly improve supply chain efficiency and reduce transportation-related risks.

Continuous improvement and technology development strategies focus on advancing process technologies to address ongoing challenges and improve operational performance [35] [23]. Research and development efforts target improved catalyst systems, advanced reactor designs, and enhanced separation technologies that can reduce costs, improve safety, and minimize environmental impact.